molecular formula C13H18BNO3 B1333250 N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide CAS No. 480425-37-4

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

Cat. No.: B1333250
CAS No.: 480425-37-4
M. Wt: 247.1 g/mol
InChI Key: NYDQNRBQQQKVKY-UHFFFAOYSA-N
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Description

“N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide” is a chemical compound with the molecular formula C14H20BNO3 . It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a boronic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring. This ring is further connected to a phenyl group and a formamide group .

Scientific Research Applications

Synthesis and Structural Analysis

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is involved in the synthesis and structural analysis of various compounds. A study by Huang et al. (2021) describes the synthesis of boric acid ester intermediates through a three-step substitution reaction. The structures of these compounds were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, the molecular structures were optimized using density functional theory (DFT), which were consistent with the crystal structures determined by X-ray diffraction. This research highlights the potential of this compound in the development of new chemical entities and provides insights into their physicochemical properties (Huang et al., 2021).

Applications in Organic Electronics

The compound also finds applications in the field of organic electronics. Fischer et al. (2013) utilized bromo compounds similar to this compound to initiate Suzuki-Miyaura chain growth polymerization, leading to the development of heterodisubstituted polyfluorenes. These polymers were used to create stable nanoparticles with bright fluorescence emissions, demonstrating the potential of such compounds in the development of new materials for organic electronics (Fischer et al., 2013).

Boron-Containing Compounds in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. Kielar et al. (2012) synthesized a prochelator named BHAPI, based on the structure of this compound, which showed a protective effect on cells under oxidative stress induced by hydrogen peroxide or paraquat. This study highlights the potential of boron-containing compounds in the development of therapeutic agents targeting oxidative stress-related pathologies (Kielar et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures in its target molecules.

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki-miyaura cross-coupling . In these reactions, the compound acts as a borylating agent, introducing a boron atom into the target molecule . This can lead to significant changes in the target molecule’s structure and function.

Biochemical Pathways

Its potential role in borylation reactions suggests that it could affect pathways involving alkylbenzenes or similar structures . The downstream effects would depend on the specific pathway and the role of the modified molecule within that pathway.

Pharmacokinetics

Similar compounds are known to be soluble in organic solvents , which could potentially influence their absorption and distribution

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a borylating agent, it could potentially modify the structure and function of target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the compound is known to be sensitive to moisture , which could affect its stability and reactivity. Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDQNRBQQQKVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378832
Record name N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480425-37-4
Record name N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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